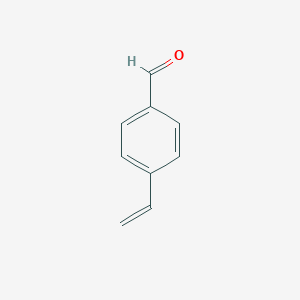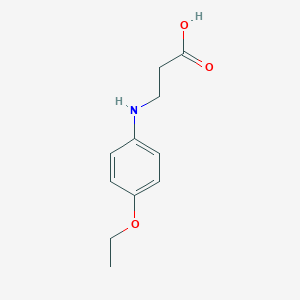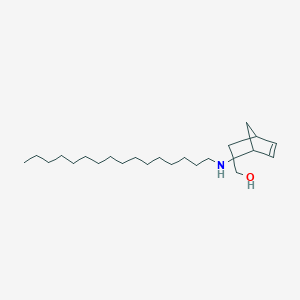
2-Hexadecylamino-2-hydroxymethylnorbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylamino-2-hydroxymethylnorbornene, also known as HANB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HANB is a norbornene-based compound that contains an amino group and a hydroxymethyl group. It is a versatile compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood. However, it is believed that 2-Hexadecylamino-2-hydroxymethylnorbornene exerts its biological effects by interacting with cellular membranes and altering their properties. 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to induce membrane damage and disrupt membrane integrity, leading to cell death. It has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hexadecylamino-2-hydroxymethylnorbornene inhibits cancer cell growth and induces apoptosis. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hexadecylamino-2-hydroxymethylnorbornene has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a versatile compound that can be used in various applications, including biomedicine, materials science, and catalysis. However, there are also limitations to using 2-Hexadecylamino-2-hydroxymethylnorbornene in lab experiments. 2-Hexadecylamino-2-hydroxymethylnorbornene is a synthetic compound that may not accurately mimic natural biological systems. In addition, the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Hexadecylamino-2-hydroxymethylnorbornene. One direction is to further investigate the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene, particularly its interactions with cellular membranes. Another direction is to explore the potential applications of 2-Hexadecylamino-2-hydroxymethylnorbornene in biomedicine, such as its use as an anticancer agent or as a fluorescent probe for imaging biological systems. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene could be further studied for its potential applications in materials science and catalysis. Overall, 2-Hexadecylamino-2-hydroxymethylnorbornene is a promising compound that has the potential to be used in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
2-Hexadecylamino-2-hydroxymethylnorbornene can be synthesized using various methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and Grubbs' catalyst-mediated ring-closing metathesis. The most common method for synthesizing 2-Hexadecylamino-2-hydroxymethylnorbornene is the ring-closing metathesis method, which involves the reaction of 2-hexadecylaminonorborene with Grubbs' catalyst. This method yields 2-Hexadecylamino-2-hydroxymethylnorbornene with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Hexadecylamino-2-hydroxymethylnorbornene has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and catalysis. In biomedicine, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anticancer and antimicrobial properties. It has also been used as a fluorescent probe for imaging biological systems. In materials science, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used to synthesize polymers with unique properties. In catalysis, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used as a catalyst for various reactions, including ring-opening metathesis polymerization and olefin metathesis.
Eigenschaften
CAS-Nummer |
134864-16-7 |
|---|---|
Produktname |
2-Hexadecylamino-2-hydroxymethylnorbornene |
Molekularformel |
C24H45NO |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
[2-(hexadecylamino)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C24H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-24(21-26)20-22-16-17-23(24)19-22/h16-17,22-23,25-26H,2-15,18-21H2,1H3 |
InChI-Schlüssel |
HWXWHIVXDVGDPL-VXNXHJTFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCN[C@@]1(C[C@@H]2C[C@H]1C=C2)CO |
SMILES |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
Synonyme |
2-HDHMN 2-hexadecylamino-2-hydroxymethylnorbornene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



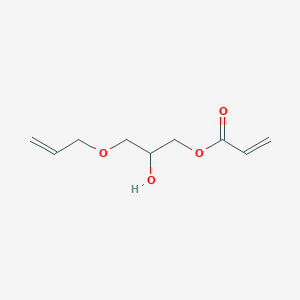
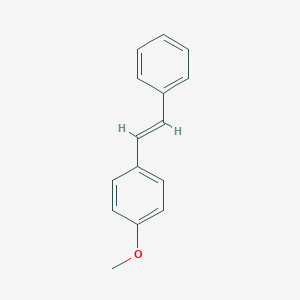
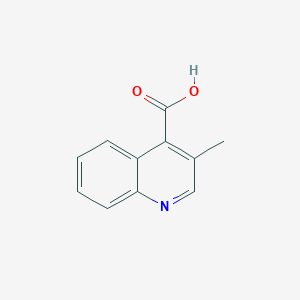
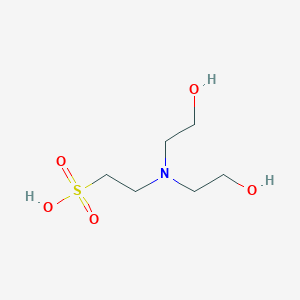
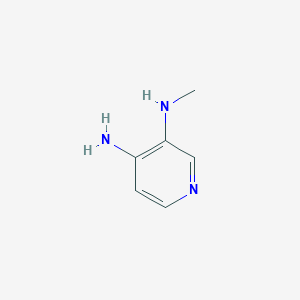
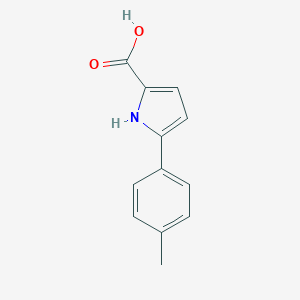
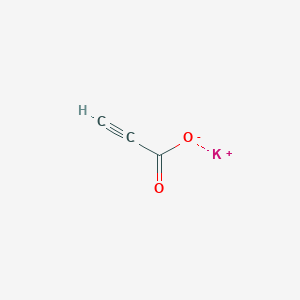
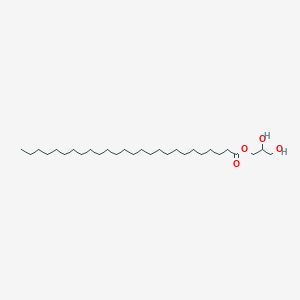
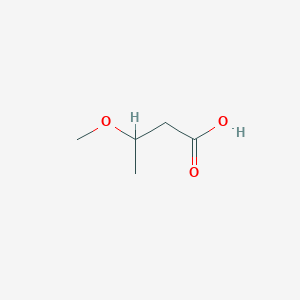
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
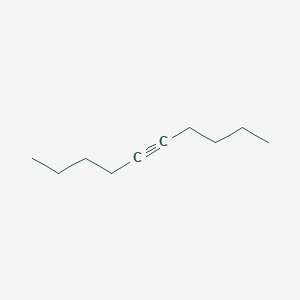
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
